Propargyl-PEG4-hydrazide

Catalog No.
S12900878
CAS No.
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-hydrazide

Product Name

Propargyl-PEG4-hydrazide

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanehydrazide

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-2-4-16-6-8-18-10-11-19-9-7-17-5-3-12(15)14-13/h1H,3-11,13H2,(H,14,15)

InChI Key

SCDRANMXGUKCBD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NN

Propargyl-PEG4-hydrazide is a bifunctional compound characterized by a hydrazide group at one end and a propargyl group at the other, linked by a polyethylene glycol (PEG) spacer consisting of four ethylene glycol units. This structure enhances the solubility and biocompatibility of the compound, making it suitable for various applications in biochemistry and pharmaceutical research. The propargyl moiety enables participation in click chemistry reactions, while the hydrazide group facilitates conjugation to aldehyde or ketone-containing molecules, forming stable hydrazone bonds .

  • Click Chemistry: The propargyl group can react with azides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,2,3-triazoles, which are useful in drug development and bioconjugation .
  • Hydrazone Formation: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is significant for creating stable linkages in drug delivery systems .
  • Michael Addition: The propargyl group can also participate in Michael addition reactions, expanding its utility in synthetic organic chemistry .

Propargyl-PEG4-hydrazide exhibits promising biological activity due to its ability to form stable conjugates with biomolecules. It is particularly useful in the development of antibody-drug conjugates (ADCs), where it serves as a linker that connects therapeutic agents to antibodies. This enhances the specificity of drug delivery to target cells while minimizing off-target effects, thereby improving therapeutic efficacy and safety profiles . Additionally, its biocompatibility and solubility make it an attractive candidate for various biomedical applications.

The synthesis of Propargyl-PEG4-hydrazide typically involves several steps:

  • Synthesis of PEG Derivative: Starting from commercially available poly(ethylene glycol), the terminal hydroxyl groups are modified to introduce propargyl groups through reactions with propargyl bromide or similar reagents.
  • Hydrazide Functionalization: The hydrazide group is introduced by reacting the propargyl-terminated PEG with hydrazine or hydrazine derivatives, often under controlled conditions to ensure high yields and purity .
  • Purification: The final product is purified using techniques such as precipitation, dialysis, or chromatography to remove unreacted starting materials and side products.

Propargyl-PEG4-hydrazide has several applications in:

  • Antibody-Drug Conjugates: Used as a linker to connect drugs with antibodies for targeted therapy.
  • Bioconjugation: Facilitates the attachment of various biomolecules, including peptides and proteins, enhancing their therapeutic potential.
  • Nanoparticle Functionalization: Can be utilized to modify the surface of nanoparticles for improved targeting and delivery of therapeutic agents .

Interaction studies involving Propargyl-PEG4-hydrazide focus on its ability to form stable conjugates with biomolecules. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To assess binding kinetics between Propargyl-PEG4-hydrazide conjugates and target biomolecules.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the formation of hydrazone bonds and characterize the resulting compounds.
  • Mass Spectrometry: For analyzing the molecular weight and confirming the identity of synthesized conjugates .

Several compounds share structural similarities with Propargyl-PEG4-hydrazide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Propargyl-PEG2-hydrazideShorter PEG spacer (2 units)More compact; may have different solubility properties
Alkyne-PEG4-hydrazideSimilar alkyne functionality but lacks propargyl specificityMore versatile for click reactions without specificity
Propargyl-PEG4-AzideContains an azide instead of a hydrazideFocused on click chemistry applications
Bis-propargyl-PEG4Contains two propargyl groupsPotentially greater reactivity but less specific

Propargyl-PEG4-hydrazide's unique combination of a hydrazide group with a propargyl moiety allows it to serve specialized functions in drug delivery systems, particularly in creating stable linkages that enhance therapeutic efficacy while maintaining biocompatibility .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

274.15287181 g/mol

Monoisotopic Mass

274.15287181 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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